molecular formula C25H21FN2O3S B13952400 2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 852898-37-4

2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B13952400
CAS No.: 852898-37-4
M. Wt: 448.5 g/mol
InChI Key: IAPRJXBEAAVADS-UHFFFAOYSA-N
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Description

The compound 2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid features a thienoimidazole core fused with a thiophene ring, substituted at position 1 with a cyclohex-2-en-1-yl group and at position 2 with a 4-benzyloxy-2-fluorophenyl moiety. This structure combines lipophilic (benzyloxy, cyclohexene) and polar (carboxylic acid) elements, suggesting a balance between membrane permeability and target engagement .

Properties

CAS No.

852898-37-4

Molecular Formula

C25H21FN2O3S

Molecular Weight

448.5 g/mol

IUPAC Name

1-cyclohex-2-en-1-yl-2-(2-fluoro-4-phenylmethoxyphenyl)thieno[2,3-d]imidazole-5-carboxylic acid

InChI

InChI=1S/C25H21FN2O3S/c26-20-13-18(31-15-16-7-3-1-4-8-16)11-12-19(20)23-27-24-21(14-22(32-24)25(29)30)28(23)17-9-5-2-6-10-17/h1,3-5,7-9,11-14,17H,2,6,10,15H2,(H,29,30)

InChI Key

IAPRJXBEAAVADS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)N2C3=C(N=C2C4=C(C=C(C=C4)OCC5=CC=CC=C5)F)SC(=C3)C(=O)O

Origin of Product

United States

Biological Activity

The compound 2-[4-(benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid is part of a class of imidazole derivatives that have garnered attention for their potential biological activities. This article aims to synthesize available research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H21FN2O3S\text{C}_{20}\text{H}_{21}\text{F}\text{N}_2\text{O}_3\text{S}

This structure incorporates a thienoimidazole core, which is significant for its biological activity. The presence of a benzyloxy group and a fluorophenyl moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thienoimidazoles exhibit antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives range from 8 to 64 µg/ml against selected bacterial isolates, suggesting a promising antimicrobial profile .

Modulation of GABA-A Receptors

Imidazole derivatives have been studied for their role as positive allosteric modulators (PAMs) of GABA-A receptors. In particular, compounds structurally similar to our target compound have demonstrated the ability to enhance GABAergic signaling, which is crucial for treating neurological disorders such as anxiety and epilepsy. These compounds show improved metabolic stability compared to traditional drugs like alpidem, which are prone to rapid biotransformation and hepatotoxicity .

Anticancer Potential

Recent studies have highlighted the potential of thienoimidazole derivatives in cancer therapy. Compounds within this class have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. By inhibiting IDO, these compounds can enhance the efficacy of existing cancer treatments and mitigate tumor-induced immunosuppression .

Study on GABA-A Modulation

A study conducted on a series of benzimidazole derivatives demonstrated their effectiveness as PAMs at the α1/γ2 interface of GABA-A receptors. The results indicated that these compounds exhibited higher metabolic stability and reduced hepatotoxicity compared to existing treatments. This research underscores the therapeutic potential of structurally similar compounds in modulating GABA-A receptor activity .

Antimicrobial Efficacy

In another investigation, several thienoimidazole derivatives were synthesized and evaluated for their antimicrobial activity against pathogenic yeast and bacteria. The results showed that certain derivatives had MIC values indicating significant antibacterial effects, particularly against Candida albicans with MIC values ranging from 128 to 256 µg/ml .

Comparative Analysis of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntimicrobialThienoimidazolesBroad-spectrum activity against bacteria
GABA-A ModulationBenzimidazolesPositive allosteric modulation
AnticancerThienoimidazolesIDO inhibition and enhanced immunotherapy

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

Thienoimidazole vs. Benzimidazole Derivatives
  • 1-Cyclohexyl-2-phenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid (CAS 874571-86-5, ): Shares the thienoimidazole core but substitutes the benzyloxy-fluorophenyl group with a simple phenyl ring. Molecular weight: 326.41 g/mol vs. ~443.47 g/mol (estimated for the target compound). The absence of electron-withdrawing fluorine and bulky benzyloxy groups likely reduces steric hindrance and increases solubility compared to the target compound .
  • 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (): Replaces thienoimidazole with benzimidazole, altering electronic properties. The hydroxyl group enhances hydrophilicity (logP ~1.5 estimated) versus the benzyloxy group (logP ~3.5), impacting bioavailability .
Key Structural Differences
Compound Core Structure Position 1 Substituent Position 2 Substituent Carboxylic Acid Position
Target Compound Thienoimidazole Cyclohex-2-en-1-yl 4-(Benzyloxy)-2-fluorophenyl 5
CAS 874571-86-5 () Thienoimidazole Cyclohexyl Phenyl 5
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid () Benzimidazole H (unsubstituted) 4-Hydroxyphenyl 5

Substituent Effects on Physicochemical Properties

  • Cyclohex-2-en-1-yl vs. In contrast, the saturated cyclohexyl group in CAS 874571-86-5 may favor hydrophobic interactions .
  • Benzyloxy-Fluorophenyl vs. Simple Phenyl :
    • The benzyloxy group increases lipophilicity, improving membrane permeability but reducing aqueous solubility. The fluorine atom at position 2 of the phenyl ring may stabilize binding via halogen bonds or dipole interactions .

Pharmacological and Binding Properties

  • Docking Studies (): Compounds like 9c (bromophenyl-substituted benzimidazole) showed distinct binding poses in enzyme active sites. The thienoimidazole core in the target compound may exhibit enhanced affinity due to sulfur-mediated hydrophobic interactions or conformational rigidity .
  • Benzimidazole Pharmacology (): Benzimidazoles are known for antiviral, anticancer, and anti-inflammatory activities. The thienoimidazole core may offer improved metabolic stability due to reduced susceptibility to oxidative degradation compared to benzimidazoles .

Toxicity Considerations

  • Benzimidazole Toxicity (): Some benzimidazoles exhibit hepatotoxicity or mutagenicity. The thienoimidazole scaffold’s novelty necessitates further toxicological profiling, though the carboxylic acid group may mitigate toxicity by enhancing excretion .

Preparation Methods

Construction of the Thieno[2,3-d]imidazole Core

  • Starting Materials: The synthesis often begins with appropriately substituted thieno[2,3-d]imidazole precursors or their synthetic equivalents, which can be prepared by cyclization reactions involving thioamides and ortho-substituted anilines or related intermediates.

  • Cyclization Reaction: A key step is the formation of the fused thienoimidazole ring system, typically achieved through condensation and cyclization under acidic or basic conditions, sometimes facilitated by dehydrating agents or heat.

  • Catalysts and Conditions: Catalysts such as Lewis acids or transition metals may be employed to enhance cyclization efficiency. Microwave irradiation has been reported in related heterocyclic syntheses to accelerate reaction rates and improve yields.

Attachment of the 4-(Benzyloxy)-2-fluorophenyl Group

  • Phenyl Ring Functionalization: The 4-(benzyloxy)-2-fluorophenyl substituent is introduced either before or after the core formation, depending on synthetic convenience.

  • Benzyloxy Protection: The benzyloxy group serves as a protecting group for the phenol, introduced via benzylation of the hydroxy group on the fluorophenol precursor using benzyl bromide or benzyl chloride under basic conditions.

  • Coupling Reactions: The phenyl substituent can be attached through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the nature of the intermediates.

  • Deprotection: If necessary, the benzyloxy group can be removed later by catalytic hydrogenation or acidic cleavage to reveal the phenol, although in this compound it is retained.

Final Functional Group Modifications and Purification

  • Carboxylic Acid Introduction: The carboxylic acid at the 5-position is typically introduced by oxidation of a corresponding methyl or aldehyde precursor or by direct carboxylation reactions.

  • Purification: The crude product is purified by techniques such as flash chromatography using gradients of ethyl acetate in petroleum ether or other suitable solvent systems. Washing with dilute acid and base solutions removes impurities.

  • Characterization: The final compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Purpose
1 Cyclization Thioamide + ortho-substituted aniline, acid/base catalyst, heat Formation of thieno[2,3-d]imidazole core
2 N-Alkylation Cyclohex-2-en-1-yl halide, base (K2CO3), DMF Introduction of cyclohexenyl group at N-1
3 Benzylation of phenol Benzyl bromide, base (NaH or K2CO3) Protection of phenol as benzyloxy group
4 Coupling (e.g., Suzuki) Pd catalyst, boronic acid derivatives Attachment of 4-(benzyloxy)-2-fluorophenyl substituent
5 Oxidation/Carboxylation Oxidizing agent or CO2, catalyst Introduction of carboxylic acid at C-5
6 Purification Flash chromatography, washing with acid/base Isolation of pure final compound

Research Outcomes and Analytical Data

  • Purity: The compound is typically obtained in high purity (~95%), suitable for biological assays and further chemical studies.

  • Reactivity: The carboxylic acid group allows for further derivatization or conjugation in medicinal chemistry applications. The benzyloxy and fluorine substituents influence electronic properties and binding affinities in biological systems.

  • Biological Activity: Derivatives of thieno[2,3-d]imidazole have demonstrated enzyme inhibition and receptor binding activities, suggesting this compound may be a valuable lead for anti-inflammatory or anticancer drug development.

  • Analytical Techniques: Characterization includes ^1H and ^13C NMR spectroscopy, mass spectrometry, and chromatographic purity assessment. Reaction intermediates and final products are monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Perspectives from Varied Sources

  • Synthetic Organic Chemistry Literature: Emphasizes the importance of controlled cyclization and selective functional group transformations to achieve the complex fused heterocyclic structure.

  • Medicinal Chemistry Research: Highlights the potential of thienoimidazole derivatives with benzyloxy and fluorine substituents for biological activity modulation, guiding synthetic modifications.

  • Patent Literature: Although no direct patents on this exact compound were found, related heterocyclic carboxylic acids with fluorophenyl groups are disclosed, indicating industrial interest in similar scaffolds.

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